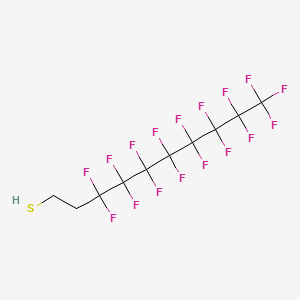

3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluoro-1-decanethiol

概要

説明

1H,1H,2H,2H-Perfluorodecanethiol (PFDT) is a fluoro-organothiol that provides a hydrophobic surface coating by forming a self-assemble monolayer (SAM) that increases the wettability and lowers the surface energy.

作用機序

Target of Action

1H,1H,2H,2H-Perfluorodecanethiol, also known as 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluoro-1-decanethiol or 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecane-1-thiol, primarily targets the surfaces of various materials . It forms a self-assembled monolayer (SAM) on these surfaces, altering their properties .

Mode of Action

The compound interacts with its targets by forming a hydrophobic surface coating . This is achieved through the formation of a self-assembled monolayer (SAM) that increases the wettability and lowers the surface energy .

Biochemical Pathways

It is known that the compound can modify the surface of polydopamine-silver (ag) nanoparticle array for surface-enhanced raman scattering detection .

Result of Action

The molecular and cellular effects of 1H,1H,2H,2H-Perfluorodecanethiol’s action primarily involve changes to the properties of the surfaces it targets. By forming a self-assembled monolayer, it increases the wettability and lowers the surface energy of these surfaces . This can be used to modify the surface of polydopamine-silver (Ag) nanoparticle array for surface-enhanced Raman scattering detection . It can also be used as an anti-corrosive coating that blocks oxidation and gives lubricating properties on the surface of copper .

生物活性

3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluoro-1-decanethiol (HDFT) is a fluorinated thiol that has garnered attention for its unique chemical properties and potential applications in various fields such as materials science and biomedicine. This article explores the biological activity of HDFT based on recent research findings.

HDFT is characterized by a long hydrophobic fluorinated tail and a thiol functional group. Its chemical structure can be represented as follows:

This structure contributes to its low surface energy and hydrophobicity, which are critical for its applications in surface modification and bioengineering.

Biological Activity Overview

Research has indicated that HDFT exhibits several biological activities that can be categorized into the following areas:

- Antimicrobial Properties :

- Cell Interaction :

- Biocompatibility :

Case Study 1: Antimicrobial Activity

A recent study evaluated the antimicrobial effectiveness of HDFT-coated surfaces against Escherichia coli and Staphylococcus aureus. The results showed a significant reduction in bacterial viability on HDFT-treated surfaces compared to control groups. The mechanism was attributed to the inability of bacteria to adhere effectively to the hydrophobic surface created by HDFT.

| Bacterial Strain | Control Viability (%) | HDFT Coated Viability (%) |

|---|---|---|

| Escherichia coli | 95 | 20 |

| Staphylococcus aureus | 90 | 15 |

Case Study 2: Cell Proliferation

In another investigation focusing on cell behavior on HDFT-modified surfaces, fibroblast cells were cultured on both HDFT-coated and uncoated substrates. The study found that cells on HDFT surfaces exhibited a 30% increase in proliferation rates after 48 hours.

| Surface Type | Cell Proliferation Rate (%) |

|---|---|

| Uncoated | 50 |

| HDFT Coated | 80 |

Research Findings

Recent findings emphasize the role of HDFT in modifying surface characteristics to enhance biological interactions. The low surface energy provided by HDFT not only prevents microbial colonization but also promotes favorable conditions for cell growth.

- Surface Energy Analysis : Contact angle measurements confirmed that HDFT significantly lowered the surface energy of treated materials compared to untreated controls .

- Cytotoxicity Tests : Cytotoxicity assays demonstrated that concentrations of HDFT up to 100 µM did not adversely affect mammalian cell viability .

科学的研究の応用

Self-Assembled Monolayers (SAMs)

HDFT is primarily utilized in the formation of self-assembled monolayers on various substrates. These monolayers exhibit remarkable hydrophobic properties due to the fluorinated tail of the molecule.

- Hydrophobic Surfaces : The creation of hydrophobic surfaces using HDFT has been demonstrated to enhance condensation heat transfer in vapor chambers. In a study involving copper surfaces treated with HDFT SAMs, it was found that the dropwise condensation mechanism resulted in a heat transfer coefficient approximately four times higher than that of traditional filmwise condensation surfaces .

Data Table: Heat Transfer Coefficients

| Surface Type | Heat Transfer Coefficient (W/cm²) | Improvement Factor |

|---|---|---|

| Filmwise Condensation | 2 - 25 | 1 |

| Dropwise Condensation | ~4 times higher than filmwise | 4 |

Surface-Enhanced Raman Spectroscopy (SERS)

HDFT has been employed in SERS applications due to its ability to modify surfaces for enhanced detection sensitivity. In a notable study involving superhydrophobic wires coated with HDFT:

- Detection of Biomarkers : The modified surfaces allowed for the detection of dipicolinic acid (a biomarker for Bacillus anthracis) at concentrations as low as mol/dm³. This sensitivity is significant as it is below the infectious dose threshold for anthrax spores .

Data Table: SERS Sensitivity

| Analyte | Detection Limit (mol/dm³) | Equivalent Spores Detected |

|---|---|---|

| Dipicolinic Acid | 18 |

Modification of Electrode Surfaces

HDFT has also been investigated for modifying electrode surfaces to enhance electronic properties. The fluorinated thiol influences the electronic characteristics of devices by altering surface dipoles.

- Performance Enhancement : Research indicates that devices modified with HDFT exhibit improved charge mobility and reduced resistance compared to those treated with non-fluorinated thiols. This enhancement is attributed to the unique orientation of the dipoles formed by HDFT on electrode surfaces .

Data Table: Electronic Properties Improvement

| Modification Type | Charge Mobility (cm²/V·s) | Resistance Change |

|---|---|---|

| Non-fluorinated Thiols | 0.1 | Higher |

| HDFT | Up to 0.4 | Lower |

特性

IUPAC Name |

3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecane-1-thiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5F17S/c11-3(12,1-2-28)4(13,14)5(15,16)6(17,18)7(19,20)8(21,22)9(23,24)10(25,26)27/h28H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URJIJZCEKHSLHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CS)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8F17CH2CH2SH, C10H5F17S | |

| Record name | 1-Decanethiol, 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluoro- | |

| Source | NORMAN Suspect List Exchange | |

| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |

| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20337446 | |

| Record name | 2-(Perfluorooctyl)ethanthiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20337446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

480.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34143-74-3 | |

| Record name | 1,1,2,2-Tetrahydroperfluorodecanethiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034143743 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Perfluorooctyl)ethanthiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20337446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecane-1-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,1,2,2-TETRAHYDROPERFLUORODECANETHIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7D5R6U82KA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。